p-Glu-phe-leu-p-nitroanilide
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Overview
Description
p-Glu-phe-leu-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is a chromogenic substrate for thiol proteases such as papain, ficin, and bromelain . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Glu-phe-leu-p-nitroanilide involves multiple steps of peptide coupling reactions. Typically, the synthesis starts with the protection of amino groups followed by the sequential addition of amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
p-Glu-phe-leu-p-nitroanilide primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by thiol proteases, releasing p-nitroaniline . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The enzymatic cleavage of this compound is commonly carried out in buffered aqueous solutions at physiological pH (around 7.4) . Thiol proteases such as papain, ficin, and bromelain are used as the enzymes . The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline . This product is easily detectable due to its yellow color and can be quantified using spectrophotometry .
Scientific Research Applications
p-Glu-phe-leu-p-nitroanilide is widely used in scientific research as a substrate for studying the activity and specificity of thiol proteases . It is used in various fields including:
Mechanism of Action
The mechanism of action of p-Glu-phe-leu-p-nitroanilide involves its cleavage by thiol proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . The molecular targets are the active sites of thiol proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage reaction .
Comparison with Similar Compounds
Similar Compounds
p-Glu-phe-leu-p-nitroanilide: Chromogenic substrate for thiol proteases.
Nα-Benzoyl-L-arginine ethyl ester hydrochloride: Substrate for trypsin and other serine proteases.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Substrate for thrombin and other serine proteases.
Uniqueness
This compound is unique due to its specificity for thiol proteases and its chromogenic properties . Unlike other substrates, it releases a colored product (p-nitroaniline) that can be easily quantified, making it highly useful for enzyme assays .
Properties
IUPAC Name |
N-[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZXVGZDVXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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